molecular formula C14H10N6O B15000330 1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide

1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide

Cat. No.: B15000330
M. Wt: 278.27 g/mol
InChI Key: BNMVSJGYPAHCMK-KEBDBYFISA-N
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Description

1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide is a complex organic compound with the molecular formula C14H10N6O This compound is characterized by its unique cyclopropane ring structure, which is substituted with cyano groups and a hydrazinylidene(phenyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide typically involves the cyclopropanation of suitable precursors followed by the introduction of cyano groups and the hydrazinylidene(phenyl)methyl moiety. One common method involves the reaction of a cyclopropane derivative with a nitrile compound under basic conditions to introduce the cyano groups. The hydrazinylidene(phenyl)methyl group can be introduced through a condensation reaction with a hydrazine derivative and an aromatic aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups and the hydrazinylidene moiety play a crucial role in its binding affinity and reactivity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide is unique due to its cyclopropane ring structure and the presence of both cyano and hydrazinylidene groups

Properties

Molecular Formula

C14H10N6O

Molecular Weight

278.27 g/mol

IUPAC Name

1,2,2-tricyano-3-[(Z)-C-phenylcarbonohydrazonoyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C14H10N6O/c15-6-13(7-16)11(14(13,8-17)12(18)21)10(20-19)9-4-2-1-3-5-9/h1-5,11H,19H2,(H2,18,21)/b20-10+

InChI Key

BNMVSJGYPAHCMK-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\N)/C2C(C2(C#N)C(=O)N)(C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C2C(C2(C#N)C(=O)N)(C#N)C#N

Origin of Product

United States

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